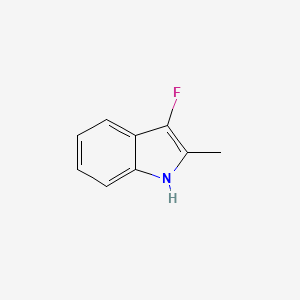

3-fluoro-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

66946-82-5 |

|---|---|

Molecular Formula |

C9H8FN |

Molecular Weight |

149.16 g/mol |

IUPAC Name |

3-fluoro-2-methyl-1H-indole |

InChI |

InChI=1S/C9H8FN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |

InChI Key |

IIPVOCGAPMWTSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-fluoro-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the fluorinated heterocyclic compound, 3-fluoro-2-methyl-1H-indole. This molecule is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive overview of a primary synthetic route, detailed experimental protocols, and characterization data.

Introduction

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery. The indole scaffold is a privileged structure found in numerous pharmaceuticals. The targeted synthesis of this compound offers a valuable building block for the development of novel therapeutics. The primary synthetic approach detailed in this guide is the direct electrophilic fluorination of 2-methyl-1H-indole. This method is advantageous due to its atom economy and the commercial availability of the starting material.

Synthetic Pathway: Electrophilic Fluorination

The most direct route to this compound is the electrophilic fluorination of 2-methyl-1H-indole. The indole nucleus is electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™.[1][2] These reagents act as a source of "F+" and can selectively fluorinate a variety of substrates under relatively mild conditions.[3][4]

The general transformation is depicted below:

Figure 1: General scheme for the electrophilic fluorination of 2-methyl-1H-indole.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via electrophilic fluorination using Selectfluor™.

Materials:

-

2-methyl-1H-indole

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

The following diagram illustrates the experimental workflow:

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the expected quantitative and qualitative data for the synthesis and characterization of this compound.

| Parameter | Expected Value |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 60-75% (typical for electrophilic fluorination of indoles) |

| Melting Point | Not widely reported, expected to be in the range of 80-100 °C based on related isomers. For instance, 5-fluoro-3-methyl-1H-indole has a melting point of 79-80 °C.[5] |

| ¹H NMR (CDCl₃, 500 MHz) | Predicted δ (ppm): 7.9 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 2.3 (d, JHF ≈ 2-3 Hz, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 125 MHz) | Predicted δ (ppm): 145-135 (C-F, d, ¹JCF ≈ 230-240 Hz), 130-110 (aromatic carbons), 10 (CH₃). |

| ¹⁹F NMR (CDCl₃, 470 MHz) | Predicted δ (ppm): -120 to -140 (relative to CFCl₃). For comparison, the ¹⁹F NMR shift for 6-fluoro-3-methyl-1H-indole is -121.75 ppm.[5] |

| Mass Spectrometry (EI) | m/z (%): 149 (M⁺), 134 (M⁺ - CH₃), 121 (M⁺ - F). |

Note: Predicted NMR data is based on the analysis of structurally similar compounds, such as 5- and 6-fluoro-3-methyl-1H-indole, and general principles of NMR spectroscopy.[5]

Alternative Synthetic Route: Fischer Indole Synthesis

An alternative, classical approach to indole synthesis is the Fischer indole synthesis.[6] This method involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of this compound, this would likely involve the reaction of a (fluorophenyl)hydrazine with acetone, followed by cyclization. The choice of a specific fluorophenylhydrazine would determine the position of the fluorine atom on the benzene ring of the indole.

The logical relationship for a potential Fischer indole synthesis of a fluoro-2-methyl-indole is outlined below:

Figure 3: Logical flow for the Fischer indole synthesis of a fluoro-2-methyl-indole.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a valuable compound for pharmaceutical research and development. The primary described method, electrophilic fluorination of 2-methyl-1H-indole, represents a modern and direct approach. The provided experimental protocol, along with the expected data, serves as a comprehensive resource for chemists in the field. The alternative Fischer indole synthesis route is also presented as a viable classical method. The successful synthesis and characterization of this molecule will enable further exploration of its potential in various drug discovery programs.

References

Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 3-fluoro-2-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific isomer, this document includes predicted values from computational models and data from closely related structural analogs to offer insights for researchers in drug discovery and development. The guide also outlines a general synthetic approach and discusses the potential biological relevance of fluorinated indoles in the context of common signaling pathways.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of indole derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a specific isomer whose detailed experimental characterization is not extensively reported in publicly available literature. This guide aims to consolidate the known and predicted data to facilitate further research and application of this compound.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are scarce. The following tables present a combination of predicted values and experimental data for closely related isomers to provide an estimated profile of the target compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₈FN | - |

| Molecular Weight | 149.17 g/mol | - |

| pKa | Data not available | - |

| logP | 2.6 | ChemSpider |

| Water Solubility | Data not available | - |

Note: Predicted values are computationally generated and should be confirmed by experimental methods.

Table 2: Experimental Physicochemical Properties of Related Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 5-fluoro-3-methylindole | 83.0 - 87.0 | 269.2 |

| 6-fluoro-2-methyl-1H-indole | 100 | 269.2 |

| 2-methylindole | 59.0 - 61.0 | 271.0 - 273.0 |

This data is provided for comparative purposes to estimate the properties of this compound.

Synthesis Methodology

Generalized Fischer Indole Synthesis for this compound

The synthesis would likely involve the reaction of a (fluorophenyl)hydrazine with a suitable ketone, in this case, propan-2-one, under acidic conditions. The selection of the appropriate fluorophenylhydrazine isomer is critical to achieving the desired 3-fluoro substitution pattern on the indole ring.

Experimental Workflow: Generalized Fischer Indole Synthesis

Caption: A generalized workflow for the Fischer indole synthesis.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, many indole derivatives are known to interact with various biological targets, including receptors, enzymes, and ion channels. A significant number of indole-containing compounds act as modulators of serotonin (5-HT) receptors.

Given the structural similarity of the indole core to serotonin, it is plausible that this compound could interact with serotonin receptors. The following diagram illustrates a simplified, representative signaling pathway for the 5-HT₂A receptor, a common target for indole derivatives.

Representative Signaling Pathway: 5-HT₂A Receptor Activation

Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.

Conclusion

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is currently lacking, predictive models and data from related isomers provide a useful starting point for researchers. The generalized synthetic and signaling pathway information presented in this guide is intended to support further investigation into the properties and applications of this and other fluorinated indole derivatives. Experimental validation of the predicted properties and biological activities is highly recommended.

A Technical Guide to the Spectroscopic Profile of Fluorinated 2-Methylindoles for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated indole scaffolds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity. This technical guide presents a summary of the spectroscopic data for key fluorinated 2-methyl-1H-indole isomers, alongside general experimental protocols for their synthesis and characterization.

Spectroscopic Data of Fluorinated 2-Methyl-1H-Indole Isomers

The following tables summarize the available NMR data for positional isomers of fluoro-2-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Fluoro-2-methyl-1H-indole | CDCl₃ | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) |

| 6-Fluoro-2-methyl-1H-indole | CDCl₃ | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H) |

¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Fluoro-2-methyl-1H-indole | CDCl₃ | 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 |

| 6-Fluoro-2-methyl-1H-indole | CDCl₃ | 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72 |

¹⁹F NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-Fluoro-2-methyl-1H-indole | CDCl₃ | -125.24 |

| 6-Fluoro-2-methyl-1H-indole | CDCl₃ | -121.75 |

Note: Data for isomers is presented as a reference. Specific data for 3-fluoro-2-methyl-1H-indole was not found.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of fluorinated indole derivatives, based on common laboratory practices.

General Synthesis of Fluorinated 2-Methylindoles

A common route to synthesize fluorinated methylindoles is through the Fischer indole synthesis. The general workflow involves the reaction of a fluorinated phenylhydrazine with a ketone, followed by cyclization.

Caption: General Fischer Indole Synthesis Workflow.

Protocol:

-

Hydrazone Formation: A solution of the appropriately fluorinated phenylhydrazine hydrochloride is prepared in a suitable solvent such as ethanol. An equimolar amount of 2-butanone (or other appropriate ketone) is added, and the mixture is heated to reflux for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Cyclization: After cooling, the cyclizing agent (e.g., a Brønsted or Lewis acid such as polyphosphoric acid or zinc chloride) is added, and the mixture is heated, often to temperatures exceeding 100 °C, for several hours.

-

Workup and Purification: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: ~5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse programs are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of the synthesized compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of fluorinated 2-methylindoles, leveraging data from closely related isomers to inform future research and synthesis efforts in the absence of specific data for this compound.

In-Depth Technical Guide: 3-Fluoro-2-methyl-1H-indole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-fluoro-2-methyl-1H-indole derivatives and their analogs, focusing on their synthesis, biological activity, and mechanisms of action. This class of compounds holds significant promise in the field of drug discovery, particularly in oncology. The introduction of a fluorine atom to the indole scaffold can significantly enhance biological activity and pharmacokinetic properties.

Synthesis of Fluorinated Indole Derivatives

The synthesis of fluorinated indole derivatives can be achieved through various methods. A common approach involves the electrophilic fluorination of the indole ring. For instance, the treatment of 3-substituted indoles with a fluorinating agent like Selectfluor™ in an acetonitrile/water mixture can yield 3-fluorooxindoles. Another method involves the dearomative electrophilic fluorination of 2-methyl-indoles to produce 3,3-difluoroindolines.

A general synthetic pathway to obtain 3-fluoro-indole-2-carbonyl compounds involves the fluorinative oxidation of 3-hydro-indole-2-alcohol compounds using a fluorinating reagent. This method is advantageous due to its mild reaction conditions and high yields.

Biological Activity and Therapeutic Potential

Indole derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The incorporation of fluorine into the indole nucleus is a strategic approach to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to enhanced biological activity[3].

Anticancer Activity

Numerous studies have highlighted the potential of fluorinated indole derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key enzymes involved in cancer progression like topoisomerase II and lysine-specific demethylase 1 (LSD1).

While specific data for this compound derivatives is limited in the public domain, the broader class of fluorinated indoles and related heterocyclic compounds has shown significant promise. The following table summarizes the cytotoxic activity of some of these related compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Indolylsuccinimide Analog | HT-29 (Colon Cancer) | 0.02 | [1] |

| Indolylsuccinimide Analog | HepG2 (Liver Cancer) | 0.8 | [1] |

| Indolylsuccinimide Analog | A549 (Lung Cancer) | 1.5 | [1] |

| Indole-1,2,4-triazole Hybrid | Hep-G2 (Liver Cancer) | 55.40 | [4] |

Mechanism of Action: Induction of Apoptosis

A key mechanism through which many anticancer agents, including indole derivatives, exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway. Pro-apoptotic members, such as Bax, promote the release of cytochrome c, while anti-apoptotic members, like Bcl-2 itself, inhibit this process. The ratio of Bax to Bcl-2 is a critical determinant of cell fate[5][6][7][8]. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase, caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.

The following diagram illustrates the key events in the apoptotic signaling pathway.

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of anticancer compounds.

Synthesis of this compound (General Procedure)

-

Materials: 2-methyl-1H-indole, N-Fluorobenzenesulfonimide (NFSI), appropriate solvent (e.g., acetonitrile), and other necessary reagents.

-

Procedure:

-

Dissolve 2-methyl-1H-indole in the chosen solvent in a reaction flask.

-

Slowly add a solution of NFSI in the same solvent to the reaction mixture at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using column chromatography to obtain the desired this compound.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Workflow:

Caption: A workflow diagram for the MTT cell viability assay.

-

Detailed Protocol:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C[9].

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only)[9].

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9].

-

Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[9].

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[10].

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

-

Caspase Activity Assay

Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific caspase substrates.

-

Workflow:

Caption: A workflow diagram for a caspase activity assay.

-

Detailed Protocol (Colorimetric Caspase-3 Assay):

-

Induce apoptosis in cells by treating them with the test compound. Include an untreated control group[11].

-

Harvest the cells and resuspend them in chilled cell lysis buffer. Incubate on ice for 15 minutes[11].

-

Centrifuge the cell lysate to pellet the debris and collect the supernatant containing the cytosolic extract[11].

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well and adjust the volume with cell lysis buffer[11].

-

Add assay buffer containing DTT to each sample[11].

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well and incubate at 37°C for 1-2 hours[11].

-

Read the absorbance at 400-405 nm in a microplate reader.

-

Calculate the fold increase in caspase-3 activity compared to the untreated control after subtracting the background reading[11].

-

Conclusion

This compound derivatives and their analogs represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their synthesis is accessible through modern fluorination techniques, and they exhibit potent biological activities, primarily through the induction of apoptosis. Further research into the specific molecular targets and optimization of the lead compounds will be crucial for translating their therapeutic potential into clinical applications. This guide provides a foundational understanding and practical protocols for researchers entering this exciting area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. youtube.com [youtube.com]

- 4. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. jms.mabjournal.com [jms.mabjournal.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. immunoway.com.cn [immunoway.com.cn]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure of indole derivatives, with a specific focus on the anticipated crystal structure of 3-fluoro-2-methyl-1H-indole. While a specific crystallographic report for this compound is not publicly available at the time of this publication, this document outlines the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of closely related fluorinated indole compounds. The presented data for a structurally similar molecule serves as a valuable reference for researchers working on the crystallographic analysis of novel indole derivatives.

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of these molecules, making the precise determination of their three-dimensional structure crucial for understanding structure-activity relationships and for rational drug design.

Representative Crystallographic Data of a Related Compound

In the absence of specific crystallographic data for this compound, the following table summarizes the crystallographic data for a closely related compound, 2-(4-Fluorophenyl)-3-methyl-1H-indole.[1] This data provides a practical example of the crystallographic parameters that would be determined for the target compound.

| Parameter | 2-(4-Fluorophenyl)-3-methyl-1H-indole |

| Empirical Formula | C₁₅H₁₂FN |

| Formula Weight | 225.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.790 (3) |

| b (Å) | 17.125 (6) |

| c (Å) | 8.811 (4) |

| α (°) | 90 |

| β (°) | 110.274 (9) |

| γ (°) | 90 |

| Volume (ų) | 1102.7 (8) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.357 |

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound involves a multi-step process, from the synthesis of the compound to the final refinement of the crystal structure. The following sections detail the typical experimental methodologies.

The synthesis of fluorinated indoles can be achieved through various established organic chemistry methods. For instance, a common route involves the electrophilic fluorination of a 2-methylindole precursor.

A representative synthesis and crystallization procedure for a fluorinated indole derivative is as follows:

-

Synthesis: A suspension of the appropriate starting materials is refluxed in a suitable solvent (e.g., dry toluene) for several hours.[1]

-

Purification: After cooling to room temperature, the solvent is removed under vacuum. The resulting residue is then purified by silica gel column chromatography using an appropriate eluent, such as dichloromethane.[1]

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system.[2][3] A common technique is the diffusion of a non-polar solvent (e.g., hexane) into a solution of the compound in a more polar solvent (e.g., dichloromethane) over several days at room temperature.[1]

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data to determine the arrangement of atoms within the crystal lattice.

-

Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head, typically using a cryo-loop and cryo-protectant oil, and placed in a stream of cold nitrogen gas (e.g., 120 K or 170 K) to minimize thermal vibrations and potential crystal degradation.[4]

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector, such as a CCD or CMOS detector. Data is collected over a range of crystal orientations.[3]

-

Data Reduction: The raw diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted. The unit cell parameters are also determined during this step.[3]

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][3] The final structure is validated using various crystallographic metrics.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole

A Review of Current Knowledge and Inferred Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine into pharmacologically active molecules is a widely utilized strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The indole scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives are of significant interest. Understanding the thermal stability of these compounds, such as 3-fluoro-2-methyl-1H-indole, is critical for drug development, formulation, and manufacturing processes, as it dictates storage conditions, shelf-life, and potential degradation pathways under thermal stress.

Generally, the introduction of a fluorine atom is known to enhance the thermal stability of organic compounds.[1] This is attributed to the high bond energy of the C-F bond. For indole derivatives, fluorination can influence the electron density of the aromatic system, which in turn can affect its reactivity and stability.

Inferred Thermal Stability and Decomposition Profile

While specific data for this compound is absent, we can infer its likely thermal behavior. The presence of the fluoro group at the 3-position and a methyl group at the 2-position will influence the molecule's stability. The thermal decomposition of indole and its derivatives can proceed through various complex pathways, including ring opening, fragmentation, and polymerization.

A hypothetical decomposition workflow for analyzing a compound like this compound is presented below. This workflow outlines the logical steps a researcher would take to characterize its thermal properties.

Illustrative Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for assessing the thermal stability of a compound like this compound. These are standard methods in the field of materials science and pharmaceutical development.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of finely ground this compound is placed in an alumina or platinum crucible.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature. The resulting data is plotted as a TGA curve (mass % vs. temperature). The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect any endothermic or exothermic transitions, such as phase changes or decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: A nitrogen atmosphere is maintained at a flow rate of 20-50 mL/min.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected melting and decomposition points at a controlled rate, typically 10 °C/min.

-

Data Collection: The difference in heat flow to the sample and reference is measured as a function of temperature. The resulting DSC thermogram shows peaks corresponding to thermal events.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the aforementioned analyses.

Table 1: Hypothetical Thermal Properties of this compound

| Parameter | Value | Method |

| Melting Point (Tm) | Not Available | DSC |

| Onset Decomposition Temperature (Tonset) | Not Available | TGA |

| Temperature of Maximum Decomposition Rate (Tpeak) | Not Available | DTG |

| Residual Mass at 600 °C | Not Available | TGA |

Table 2: Hypothetical TGA Data for this compound under Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Major Gaseous Products (Inferred) |

| Tonset - Tpeak | Not Available | HF, CH4, HCN, smaller indole fragments |

| > Tpeak | Not Available | Aromatic fragments, polymerized residue |

Potential Decomposition Pathway

The decomposition of this compound would likely be initiated by the cleavage of the weakest bonds in the molecule under thermal stress. A plausible, though unconfirmed, decomposition signaling pathway could involve the initial loss of the methyl or fluoro substituents, followed by the fragmentation of the indole ring.

References

An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-fluoro-2-methyl-1H-indole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of substituted indoles and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a substituted indole derivative. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The introduction of a fluorine atom at the 3-position and a methyl group at the 2-position can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Understanding the solubility of this compound is critical for its application in drug discovery, enabling appropriate solvent selection for synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

Based on the general principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the indole nitrogen provides a site for hydrogen bonding, while the fluorination can modulate the electronic properties and intermolecular interactions. The methyl group contributes to the overall lipophilicity of the molecule.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions. | |

| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate dissolution of the indole. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent. |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility. | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents. This method is considered the gold standard for its reliability and accuracy.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value |

| Acetonitrile (ACN) | Experimental Value | Calculated Value |

| Methanol (MeOH) | Experimental Value | Calculated Value |

| Ethanol (EtOH) | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Hexanes | Experimental Value | Calculated Value |

Conclusion

In Silico Screening of 3-Fluoro-2-methyl-1H-indole Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine and methyl groups can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making 3-fluoro-2-methyl-1H-indole an intriguing core for novel drug discovery. This technical guide provides a comprehensive overview of the in silico screening of derivatives of this scaffold, outlining potential therapeutic targets, detailing computational methodologies, and presenting data for analogous compounds to guide future research. While specific in silico data for this compound derivatives is not extensively available in public literature, this guide extrapolates from closely related fluorinated and methylated indole compounds to provide a foundational framework for their investigation as potential inhibitors of key cancer-related proteins such as VEGFR-2, Aurora Kinase, and Topoisomerase II.

Introduction: The Rationale for Fluorinating and Methylating the Indole Scaffold

The indole ring system is a cornerstone of many biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. The addition of a fluorine atom at the 3-position and a methyl group at the 2-position of the indole ring can confer several advantageous properties:

-

Fluorine's Influence: The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and enhance binding affinity through the formation of hydrogen bonds and other non-covalent interactions. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of a drug candidate by blocking sites of oxidative metabolism.

-

Methyl Group's Contribution: The methyl group at the 2-position can provide steric bulk, influencing the molecule's orientation within a binding pocket and potentially enhancing selectivity for a particular target. It can also contribute to hydrophobic interactions, which are often crucial for potent ligand-protein binding.

Given these potential benefits, the this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology.

Potential Therapeutic Targets for this compound Derivatives

Based on the known biological activities of various indole derivatives, several key protein targets have been identified as relevant for the in silico screening of this novel scaffold. These include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.

-

Aurora Kinases (A and B): A family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive targets for the development of novel antimitotic agents.

-

Topoisomerase II: An enzyme that plays a crucial role in managing DNA topology during replication and transcription. Inhibiting this enzyme leads to DNA damage and apoptosis in rapidly dividing cancer cells.

In Silico Screening Workflow

A typical in silico screening workflow for the evaluation of this compound derivatives against these targets would involve several key steps, as illustrated in the following diagram:

Caption: A generalized workflow for the in silico screening of novel compounds.

Data Presentation: In Silico Data for Structurally Related Indole Derivatives

Table 1: Molecular Docking of Indole Derivatives against VEGFR-2

| Compound Class | Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Indole-based | 18b | - | Glu885, Asp1046 | [1] |

| 1H-indole | 7 | - | Cys917, Arg1049, Glu883, Asp1044 | [2] |

| Oxindole | - | - | - | [3] |

Note: Specific docking scores were not provided in the abstracts, but the compounds were identified as potent inhibitors based on these scores.

Table 2: Molecular Docking of Indole and Related Heterocycles against Aurora Kinases

| Compound Class | Kinase Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 2-(thiophen-2-yl) quinazoline | Aurora A | -7.99 | Ala213, Lys162, Glu211, Val147 | [4] |

| Azaindole | Aurora B | - | - | [5] |

| Pyrrole-indolin-2-ones | Aurora A | - | - | [6] |

| Fluoro flavone analogues | Aurora B | -9.153 to -10.287 | Pro158 | [7] |

Table 3: Inhibition Data for Indole Derivatives against Topoisomerase II

| Compound Class | Derivative | Activity | Reference |

| 3-methyl-2-phenyl-1H-indole | 32 | GI50 < 5 µM | [8] |

| 3-methyl-2-phenyl-1H-indole | 33 | GI50 < 5 µM | [8] |

| Pyrazolo[1,5-a]indole | GS-2, -3, -4 | IC50 in the range of 10-30 µM | [9] |

| Pyrazolo[1,5-a]indole | GS-5 (dual inhibitor) | IC50 of approx. 10 µM for Topo I | [9] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the core scaffold can be adapted from the dearomative electrophilic fluorination of 2-methylindoles.[10]

Materials:

-

2-methylindole

-

N-Fluorobenzenesulfonimide (NFSI)

-

Acetonitrile (MeCN)

-

Ammonium chloride (NH4Cl)

Procedure:

-

To a solution of 2-methylindole in acetonitrile, add N-Fluorobenzenesulfonimide (2.2 equivalents) and ammonium chloride (1 equivalent).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is expected to yield the 3,3-difluoroindoline bearing an exomethylidene.

-

Subsequent reduction and aromatization steps would be required to obtain the desired this compound. Further optimization of this step is necessary.

Molecular Docking Protocol

A generalized protocol for molecular docking using software such as AutoDock is described below.[4]

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., VEGFR-2, Aurora Kinase, Topoisomerase II) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges to the protein.

-

Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

Ligand Preparation:

-

Draw the 3D structures of the this compound derivatives.

-

Assign Gasteiger partial charges and merge non-polar hydrogen atoms.

-

Set the rotatable bonds to allow for conformational flexibility during docking.

Docking and Analysis:

-

Generate grid maps for the defined binding site using a program like AutoGrid.

-

Perform the docking calculations to predict the binding poses and affinities of the ligands.

-

Analyze the results to identify the best-docked conformations and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Signaling Pathway Visualizations

Understanding the biological context of the target proteins is crucial for interpreting the results of in silico screening. The following diagrams illustrate the signaling pathways associated with the proposed targets.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.[3][11][12][13][14]

Aurora Kinase Signaling in Mitosis

Caption: Distinct roles of Aurora A and B kinases during mitosis.[1][15][16][17]

Mechanism of Topoisomerase II Inhibition

Caption: Inhibition of Topoisomerase II leads to DNA damage and apoptosis.[2][18][19][20][21]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has outlined a comprehensive framework for the in silico screening of derivatives based on this core structure. By leveraging computational tools for molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can efficiently prioritize candidates for synthesis and in vitro testing. The data presented for analogous indole derivatives suggest that targets such as VEGFR-2, Aurora kinases, and Topoisomerase II are highly relevant for this scaffold. Future work should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation against these and other relevant biological targets. The integration of in silico and experimental approaches will be crucial for unlocking the full therapeutic potential of this promising class of molecules.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. longdom.org [longdom.org]

- 5. INSILICO DISCOVERY OF HUMAN AURORA B KINASE INHIBITORS BY MOLECULAR DOCKING, PHARMACOPHORE VALIDATION AND ADMET STUDIES | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 6. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. apexbt.com [apexbt.com]

- 18. microbenotes.com [microbenotes.com]

- 19. Topoisomerase - Wikipedia [en.wikipedia.org]

- 20. global.oup.com [global.oup.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Fluoro-2-methyl-1H-indole in Medicinal Chemistry

Introduction

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The indole scaffold is a privileged structure found in numerous natural products and synthetic drugs. Consequently, the strategic placement of a fluorine atom on the indole ring, as seen in 3-fluoro-2-methyl-1H-indole, presents a promising avenue for the development of novel therapeutic agents. This document provides an overview of the potential applications and synthetic considerations for this compound in drug discovery.

While specific biological data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines general methodologies and potential applications based on the broader class of fluorinated indole derivatives. Researchers can adapt these protocols to investigate the therapeutic potential of this compound.

Potential Therapeutic Applications

Derivatives of fluorinated indoles have shown promise in a variety of therapeutic areas. The incorporation of a fluorine atom at the 3-position of the indole ring can modulate the electron density and conformation of the molecule, potentially leading to selective interactions with biological targets.

1. Anticancer Activity:

Many indole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation. The this compound scaffold could serve as a core structure for the development of inhibitors of key oncogenic proteins. For instance, indole-based compounds have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often dysregulated in various cancers.[1]

Logical Workflow for Anticancer Drug Discovery

Caption: Workflow for anticancer drug discovery using the this compound scaffold.

2. Kinase Inhibition:

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is implicated in numerous diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many kinase inhibitors. The unique electronic properties of the fluorine atom in this compound could be exploited to achieve selective inhibition of specific kinases.

3. Neurological Disorders:

Indole derivatives have been investigated for their potential in treating neurodegenerative diseases. The structural similarity of the indole core to endogenous neurotransmitters like serotonin allows for the design of compounds that can modulate neuronal signaling pathways.

Synthesis and Characterization

The synthesis of this compound can be approached through various methods developed for the fluorination of indoles. A common strategy involves the electrophilic fluorination of a pre-formed 2-methylindole scaffold.

General Synthetic Protocol: Electrophilic Fluorination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-methyl-1H-indole

-

Electrophilic fluorinating agent (e.g., Selectfluor®)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., argon, nitrogen)

-

Standard glassware for organic synthesis

-

Purification supplies (e.g., silica gel for column chromatography, TLC plates)

Procedure:

-

Dissolve 2-methyl-1H-indole in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction exothermicity.

-

Slowly add a solution of the electrophilic fluorinating agent in the same solvent to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Biological Evaluation Protocols

Once synthesized and characterized, this compound and its derivatives can be subjected to a battery of biological assays to determine their therapeutic potential.

1. In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound ID | R-group Modification | Cell Line | IC₅₀ (µM) |

| 3FMI-01 | -H | MCF-7 | >100 |

| 3FMI-02 | -[Substitution A] | MCF-7 | 15.2 ± 1.8 |

| 3FMI-03 | -[Substitution B] | MCF-7 | 8.5 ± 0.9 |

| 3FMI-01 | -H | A549 | >100 |

| 3FMI-02 | -[Substitution A] | A549 | 22.1 ± 2.5 |

| 3FMI-03 | -[Substitution B] | A549 | 12.7 ± 1.3 |

Signaling Pathway Analysis

Should a derivative of this compound show significant biological activity, further studies would be necessary to elucidate its mechanism of action, including the identification of the specific signaling pathways it modulates.

Hypothetical Kinase Inhibition Signaling Pathway

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

While detailed, specific data for this compound in medicinal chemistry is currently limited in publicly accessible literature, the foundational principles of drug discovery and development provide a clear roadmap for its investigation. The protocols and conceptual frameworks outlined in these application notes offer a starting point for researchers to explore the synthesis, characterization, and biological evaluation of this and related fluorinated indole compounds. The unique structural and electronic properties imparted by the fluorine atom make this compound a molecule of interest for the development of novel therapeutics.

References

Application Notes and Protocols: 3-Fluoro-2-methyl-1H-indole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methyl-1H-indole is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom at the 3-position and a methyl group at the 2-position imparts unique electronic properties and steric hindrance, influencing the reactivity of the indole scaffold and the biological activity of its derivatives. The indole core is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[1][2][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potentially bioactive molecules.

Key Applications

Derivatives of this compound are promising candidates for the development of novel therapeutics. Key areas of application include:

-

Anti-inflammatory Agents: The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] By functionalizing the nitrogen of this compound with various aryl or heteroaryl moieties, novel compounds with potential cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) inhibitory activity can be synthesized.[4]

-

Kinase Inhibitors: The indole scaffold serves as a template for the design of various kinase inhibitors, which are crucial in cancer therapy. The this compound core can be elaborated to target the ATP-binding site of kinases.

-

Serotonin Receptor Agonists/Antagonists: Indole derivatives are well-known modulators of serotonin (5-HT) receptors, playing a role in treating neurological disorders.[5][6][7] The unique substitution pattern of this compound can lead to derivatives with high affinity and selectivity for specific 5-HT receptor subtypes.[5]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for indole functionalization and can be adapted for this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound, a common step in diversifying the core structure.

Reaction Scheme:

Caption: Workflow for the N-alkylation of this compound.

Protocol 2: Palladium-Catalyzed C-H Arylation at the C7-Position

This protocol outlines a potential method for the direct C-H arylation of the this compound core, a powerful tool for creating complex molecules.

Reaction Scheme:

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Potassium pivalate (KPiv)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealable reaction tube, combine this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), PCy₃·HBF₄ (0.10 eq), and KPiv (2.5 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the C7-arylated product.

Experimental Workflow for C-H Arylation:

Caption: Workflow for the Pd-catalyzed C-H arylation of this compound.

Data Presentation

The following table provides a template for summarizing quantitative data for newly synthesized derivatives of this compound. The data presented are hypothetical and for illustrative purposes only.

| Compound ID | R Group (N1-substituent) | Target | IC₅₀ (nM) | Reference |

| FM-001 | Methyl | COX-2 | 150 | N/A |

| FM-002 | Benzyl | COX-2 | 85 | N/A |

| FM-003 | 4-Fluorophenyl | Kinase X | 45 | N/A |

| FM-004 | 2-Pyridyl | 5-HT₂ₐ Receptor | 25 (Ki) | N/A |

Signaling Pathway

Derivatives of this compound designed as anti-inflammatory agents may act by inhibiting the cyclooxygenase (COX) pathway, thereby reducing the production of prostaglandins which are key mediators of inflammation.

Hypothetical COX Inhibition Pathway:

Caption: Inhibition of the COX pathway by a hypothetical this compound derivative.

Conclusion

This compound is a promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The synthetic protocols provided herein offer a foundation for the exploration of its chemical space. Further derivatization and biological evaluation are warranted to fully elucidate the potential of this scaffold in drug discovery.

References

- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psilocin - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for N-Alkylation of 3-fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indole scaffolds is a fundamental transformation in synthetic organic chemistry, providing access to a diverse array of compounds with significant biological activities. The introduction of an alkyl group at the nitrogen atom of the indole ring can profoundly influence the molecule's pharmacological properties, including receptor binding affinity, metabolic stability, and cell permeability. 3-fluoro-2-methyl-1H-indole is a valuable building block in medicinal chemistry, and its N-alkylation opens avenues for the development of novel therapeutic agents. The electron-withdrawing nature of the fluorine atom at the C3-position can influence the nucleophilicity of the indole nitrogen, potentially requiring specific reaction conditions for efficient N-alkylation.

These application notes provide detailed protocols for the N-alkylation of this compound using various bases and alkylating agents, enabling researchers to select the most suitable method for their specific synthetic needs.

General Considerations for N-Alkylation

The regioselectivity of indole alkylation (N- vs. C3-alkylation) is a critical aspect to control. Generally, the use of a strong base to generate the indole anion, followed by reaction with an electrophile, favors N-alkylation. The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF and THF being commonly employed. For indoles bearing electron-withdrawing groups, such as the 3-fluoro substituent, the acidity of the N-H proton is increased, which can facilitate deprotonation.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol describes a general and robust method for the N-alkylation of this compound using sodium hydride as a strong base in dimethylformamide (DMF).

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous diethyl ether or ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the indole in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete deprotonation.

-

Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Cesium Carbonate in Acetonitrile

This protocol utilizes a milder base, cesium carbonate, which can be advantageous for substrates sensitive to strong bases.

Materials:

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask.

-

Add the alkyl halide (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of indoles, which can be considered representative for this compound.

Table 1: N-Alkylation of Indoles using Sodium Hydride

| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl Iodide | DMF | rt | 4 | >95 |

| 2 | Ethyl Bromide | THF | rt | 6 | 92 |

| 3 | Benzyl Bromide | DMF | 0 to rt | 2 | 98 |

| 4 | Allyl Bromide | THF | 0 to rt | 3 | 94 |

Note: Yields are based on analogous indole systems and may vary for this compound.

Table 2: N-Alkylation of Indoles using Carbonate Bases

| Entry | Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | Propyl Bromide | Acetonitrile | Reflux | 12 | 85 |

| 2 | K₂CO₃ | Benzyl Bromide | DMF | 80 | 8 | 88 |

| 3 | Cs₂CO₃ | Ethyl Iodide | DMF | 60 | 16 | 90 |

Note: Yields are based on analogous indole systems and may vary for this compound.

Mandatory Visualization

Experimental Workflow for N-Alkylation of this compound

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 3-fluoro-2-methyl-1H-indole. This valuable building block offers a strategic entry point for the synthesis of novel indole derivatives with potential applications in medicinal chemistry and materials science. The fluorine substituent at the 3-position can significantly influence the electronic properties and metabolic stability of the resulting compounds, making this scaffold particularly attractive for drug discovery programs.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound, these reactions allow for the introduction of a wide variety of substituents at the 3-position, displacing the fluorine atom. The choice of coupling partner dictates the type of bond formed: aryl or vinyl groups in Suzuki-Miyaura reactions, alkenes in Heck reactions, and alkynes in Sonogashira couplings. While the carbon-fluorine bond is generally strong, its activation and participation in cross-coupling reactions can be achieved under appropriate catalytic conditions. The protocols provided herein are based on established methodologies for similar halo-indoles and fluorinated aromatic compounds and serve as a starting point for reaction optimization.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of halo-indoles and fluoroarenes, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | [2] |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | [2] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [3] |

| Solvent | Dioxane/H₂O, Toluene, DMF | [3] |

| Temperature | 80-120 °C | [3] |

| Reactants | Aryl/Vinyl Boronic Acid or Ester | [4] |

Table 2: Heck Coupling Conditions

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, PdCl₂ | [5][6] |

| Ligand | PPh₃, P(o-tol)₃, None (ligandless) | [5][7] |

| Base | Et₃N, K₂CO₃, NaOAc | [5][6] |

| Solvent | DMF, NMP, Acetonitrile | [5][7] |

| Temperature | 80-140 °C | [6] |

| Reactant | Alkene | [5] |

Table 3: Sonogashira Coupling Conditions

| Parameter | Condition | Reference |